Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)-
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Overview
Description
Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzene ring substituted with methoxy, methylthio, and diethyl groups. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- typically involves the acylation of N,N-diethyl-5-methoxy-2-(methylthio)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Known for its use as a Weinreb amide in organic synthesis.
5-Methoxy-2-benzimidazolethiol: Used as a building block in the synthesis of pharmaceuticals.
Uniqueness
Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylthio groups enhances its reactivity and potential biological activities compared to other benzamides.
Properties
CAS No. |
121425-05-6 |
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Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N,N-diethyl-5-methoxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)11-9-10(16-3)7-8-12(11)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
PXMLHHRDESKPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)OC)SC |
Origin of Product |
United States |
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